![molecular formula C21H15ClFN3O B6422427 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850931-16-7](/img/structure/B6422427.png)
4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group attached to an imidazo[1,2-a]pyridine ring, which is a bicyclic compound consisting of a pyridine ring fused with an imidazole ring . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as the one in this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The reaction is reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings. The presence of fluorine and chlorine atoms can lead to interesting intermolecular interactions, such as hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the imidazo[1,2-a]pyridine ring and the benzamide group. The imidazo[1,2-a]pyridine ring can undergo various reactions due to the presence of nitrogen atoms and the aromatic system .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include the compound , have been found to possess various biological activities . These activities include:
- Antiviral : Indole derivatives have been reported as antiviral agents .
- Anti-inflammatory : They have shown potential in anti-inflammatory applications .
- Anticancer : Indole derivatives have been used in anticancer research .
- Anti-HIV : They have also been used in the fight against HIV .
- Antioxidant : Indole derivatives have shown antioxidant properties .
- Antimicrobial : They have been used in antimicrobial applications .
- Antitubercular : Indole derivatives have shown potential in antitubercular applications .
- Antidiabetic : They have been used in antidiabetic research .
- Antimalarial : Indole derivatives have shown potential in antimalarial applications .
- Anticholinesterase activities : They have been used in anticholinesterase applications .
Antibacterial Activity
The compound “4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide” has shown potential in antibacterial applications .
Antimicrobial Drug
Nitazoxanide, a similar compound, is a marketed antimicrobial drug that is highly effective against H. pylori when administered with omeprazole for 7 days .
Synthesis and Exploration of Novel Butyrophenones
The synthesis and exploration of novel butyrophenones have led to the identification of a diazepane analogue of haloperidol, 4- [4- (4-chlorophenyl)-1,4-diazepan-1-yl]-1- (4-fluorophenyl)butan-1-one (compound 13) with an interesting multireceptor binding profile .
Future Directions
The future directions for research on this compound could include further exploration of its bioactivity and potential applications in medicine. Given the bioactivity of imidazo[1,2-a]pyridines , this compound could be a promising candidate for drug development. Further studies could also explore its synthesis, aiming to improve yield, reduce reaction time, or minimize environmental impact.
properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O/c1-13-10-11-26-18(12-13)24-19(14-4-8-17(23)9-5-14)20(26)25-21(27)15-2-6-16(22)7-3-15/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJWDXIUGZFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.